

The History and Development of Bromuron: A Technical Guide for Researchers

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Compound of Interest

Compound Name: bromuron

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An In-depth Technical Guide on the Urea Herbicide **Bromuron**

Introduction

Bromuron, chemically known as N'-(4-bromophenyl)-N,N-dimethylurea, is a selective, systemic herbicide belonging to the phenylurea class. Historically, it has been utilized for the pre- and post-emergence control of a range of annual broadleaf weeds and grasses in various agricultural and horticultural settings. As with other urea herbicides, its primary mode of action is the inhibition of photosynthesis. This technical guide provides a comprehensive overview of the history, development, chemical synthesis, mode of action, toxicological profile, and environmental fate of **bromuron** for researchers, scientists, and drug development professionals.

History and Development

The development of phenylurea herbicides began in the post-World War II era, marking a significant advancement in chemical weed control. While specific details on the initial discovery and commercialization of **bromuron** are not extensively documented in readily available recent literature, the development of substituted ureas as herbicides was pioneered by companies like DuPont. The general timeline for the introduction of many herbicides, including those in the urea class, spans from the 1940s through the 1960s.

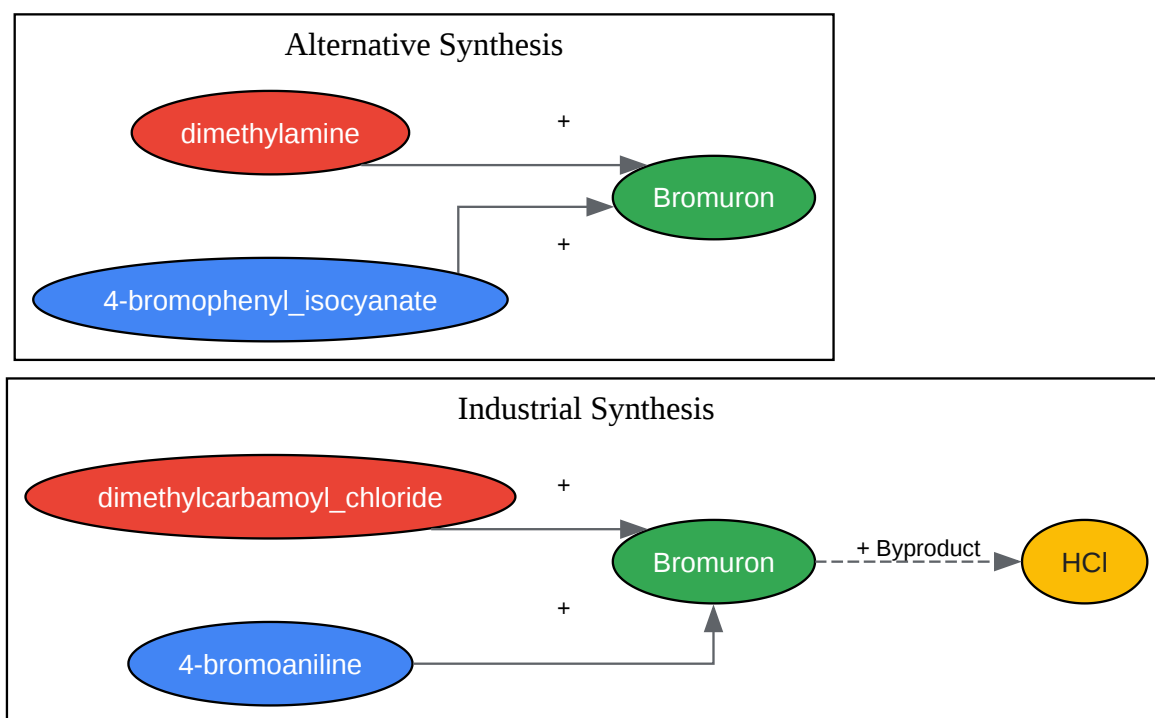
Currently, **bromuron**'s regulatory status varies by region. It is important for researchers to consult their national and regional regulatory agencies for the most up-to-date information on

its approved uses and restrictions.

Chemical Synthesis

The industrial synthesis of **bromuron**, like other phenylurea herbicides, typically involves the reaction of a substituted aniline with a derivative of urea. The most common synthetic route for N'-(4-bromophenyl)-N,N-dimethylurea is the reaction of 4-bromoaniline with dimethylcarbamoyl chloride.

An alternative laboratory-scale synthesis involves the reaction of 4-bromophenyl isocyanate with dimethylamine.



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Caption: Synthesis pathways for **Bromuron**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **bromuron**.

Property	Value
Chemical Formula	C ₉ H ₁₁ BrN ₂ O
Molecular Weight	243.10 g/mol
CAS Number	3408-97-7
Appearance	Solid
Melting Point	Data not readily available
Water Solubility	Data not readily available
Vapor Pressure	Data not readily available
octanol-water partition coefficient (Kow)	Data not readily available

Mode of Action

Bromuron is a potent inhibitor of photosynthesis. Like other phenylurea herbicides, it disrupts the photosynthetic electron transport chain in plants.

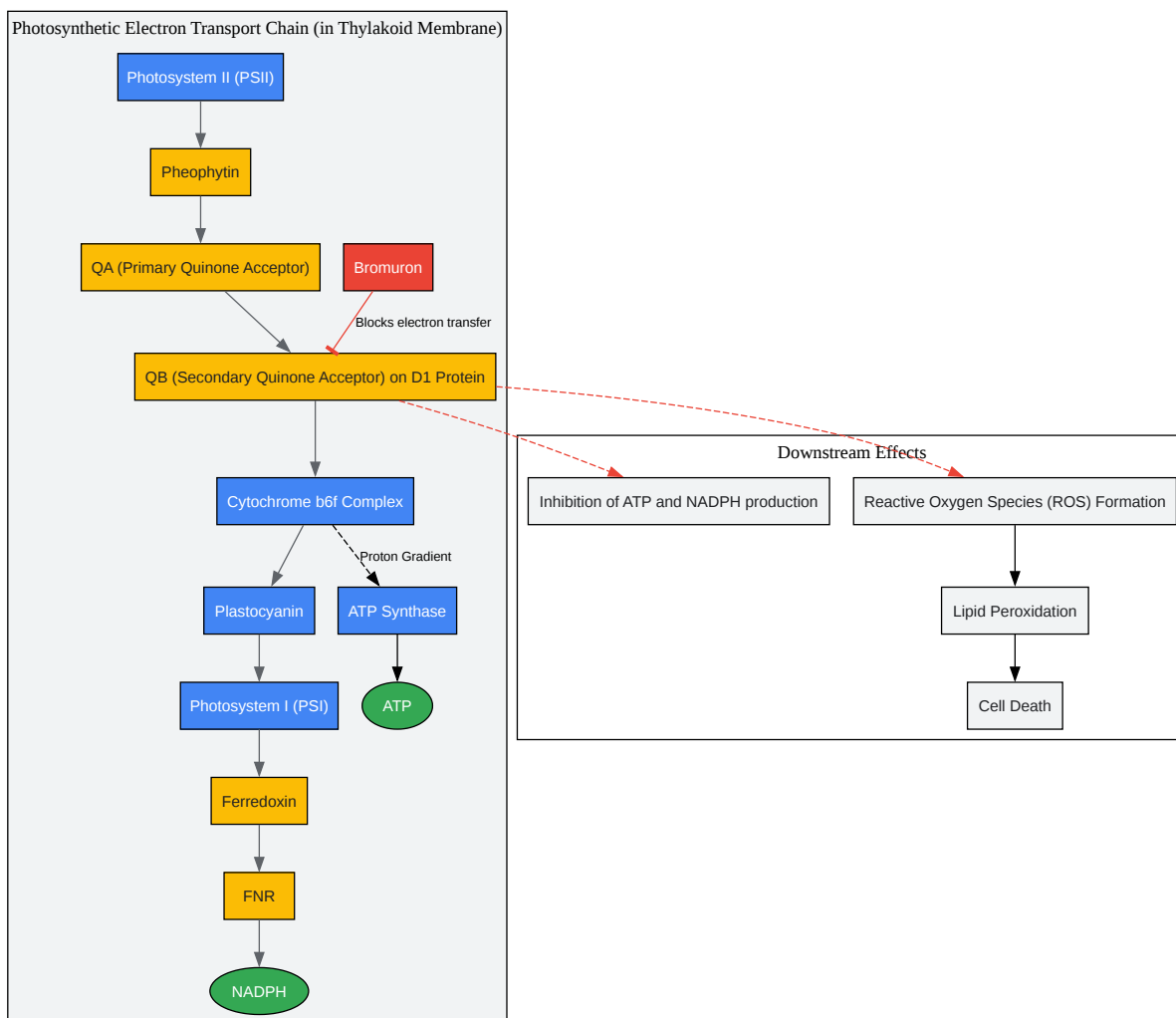
Inhibition of Photosystem II

The primary target of **bromuron** is the D1 quinone-binding protein within Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. **Bromuron** competitively binds to the plastoquinone (PQ) binding site on the D1 protein. This binding event blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.

The interruption of the electron flow has two major consequences:

- **Inhibition of ATP and NADPH Synthesis:** The blockage of electron transport halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation (the Calvin cycle). This effectively starves the plant.
- **Oxidative Stress:** The blockage of electron flow leads to the accumulation of highly energetic, reduced QA molecules. This results in the formation of triplet chlorophyll and singlet oxygen,

which are highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane leakage, loss of chlorophyll, and ultimately, cell death.



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Caption: Mechanism of action of **Bromuron** in the photosynthetic pathway.

Herbicidal Efficacy

Bromuron is effective against a variety of annual broadleaf weeds and grasses. Its efficacy is dependent on the weed species, growth stage, application rate, and environmental conditions. Quantitative data on the herbicidal activity of **bromuron**, such as the effective concentration required to inhibit 50% of plant growth (EC50), are not readily available in recent literature. For specific applications, it is recommended to consult historical product labels and technical bulletins.

Toxicology

The toxicological profile of a herbicide is crucial for assessing its risk to human health and the environment. A Safety Data Sheet for a granular herbicide product containing **bromuron** (50 g/kg), bromacil (50 g/kg), and tebuthiuron (50 g/kg) indicates that the formulated product has low toxicity. However, it is important to note that the toxicological properties of pure **bromuron** have not been thoroughly investigated according to available safety data sheets.

Mammalian Toxicology

Quantitative data for the acute toxicity of pure **bromuron** are limited. The following table provides a summary of the available information.

Endpoint	Species	Value	Classification
Acute Oral LD50	Rat	> 2000 mg/kg (for a formulated product)	Low Toxicity
Acute Dermal LD50	Rabbit	Data not available	-
Acute Inhalation LC50	Rat	Data not available	-

Ecotoxicology

The ecotoxicity of a herbicide determines its potential impact on non-target organisms in the environment. The available data is for a formulated product containing **bromuron**, bromacil, and tebuthiuron.

Organism	Endpoint	Value (for a formulated product)
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour LC50	75 mg/L (for Bromacil component)
Daphnia magna	48-hour EC50	Not toxic to daphnia (for Bromacil component)
Algae	72-hour EC50	0.013 mg/L (for Bromacil component)

Environmental Fate

The environmental persistence and mobility of a herbicide are key factors in its environmental risk assessment.

Soil Fate

Bromuron is a root-absorbed herbicide, indicating that it is active in the soil. Phenylurea herbicides, in general, are subject to microbial degradation in the soil. The rate of degradation is influenced by soil type, organic matter content, moisture, and temperature. The half-life of **bromuron** in soil can vary depending on these conditions. Formulated products containing **bromuron** are noted to have extended residual action in the soil.

Water Fate

The potential for a herbicide to contaminate ground and surface water is a significant environmental concern. The mobility of **bromuron** in soil will influence its potential to leach into groundwater. Photodegradation in water may also contribute to its dissipation in the environment. Specific data on the hydrolysis and photodegradation rates of **bromuron** are not readily available.

Experimental Protocols

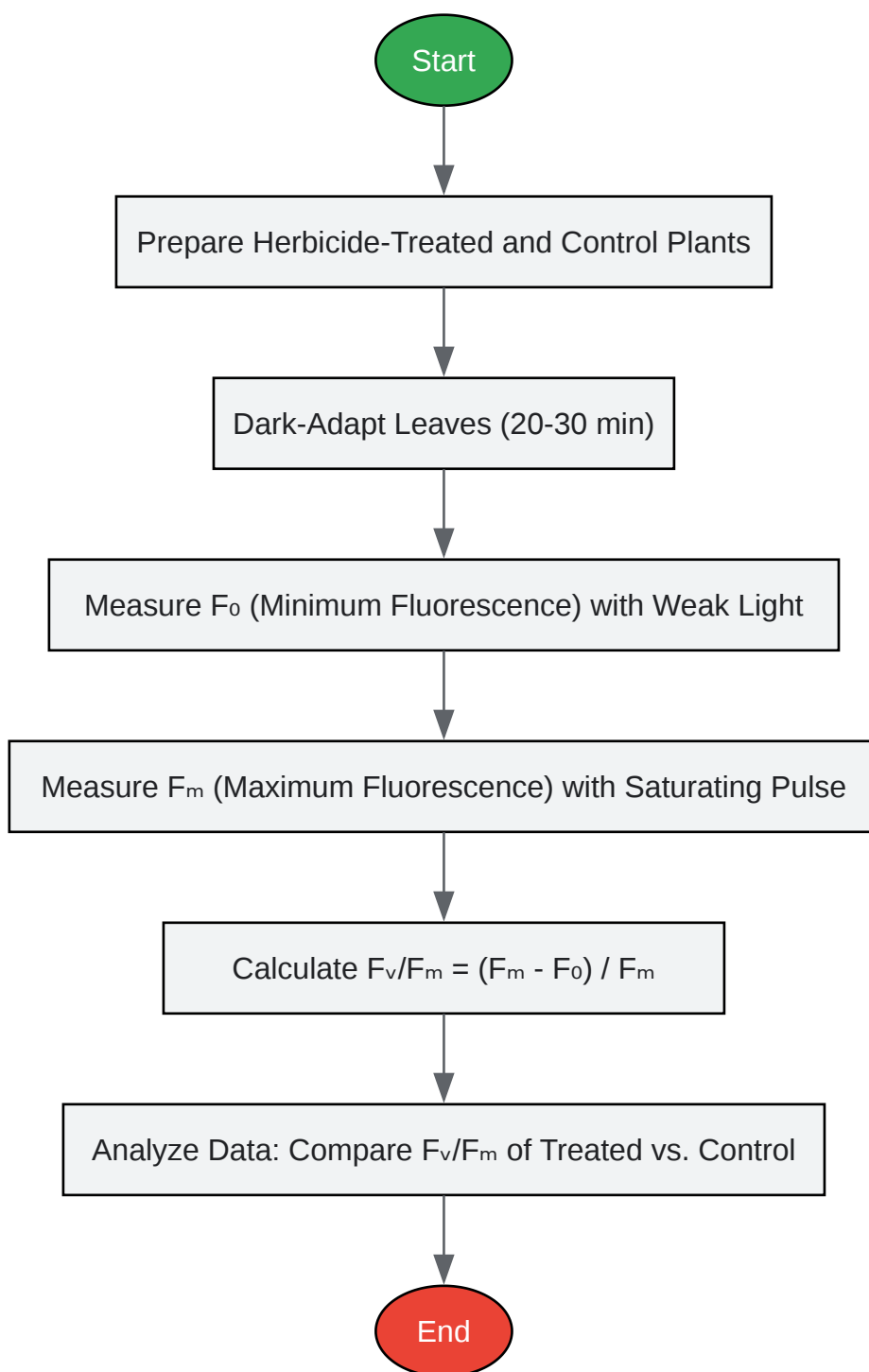
Detailed experimental protocols for studies specifically on **bromuron** are not widely published in recent literature. However, standardized methods are available for evaluating the key aspects of a herbicide's profile.

Measurement of Photosynthetic Inhibition

The effect of urea herbicides on photosynthesis can be rapidly and non-destructively assessed using chlorophyll fluorescence.

Protocol: Chlorophyll Fluorescence Measurement to Assess Photosystem II Inhibition

- **Plant Material:** Grow the target plant species under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).
- **Herbicide Application:** Apply a range of concentrations of the herbicide to the plants, either as a foliar spray or as a soil drench. Include an untreated control group.
- **Dark Adaptation:** Before measurement, dark-adapt a leaf from each plant for at least 20-30 minutes. This allows for the complete re-oxidation of the primary electron acceptor (QA).
- **Fluorescence Measurement:** Use a pulse-amplitude-modulated (PAM) fluorometer to measure the following parameters:
 - F_0 (Minimum Fluorescence): Apply a weak measuring light to the dark-adapted leaf.
 - F_m (Maximum Fluorescence): Apply a short, saturating pulse of light to the dark-adapted leaf to fully reduce QA.
- **Calculation of F_v/F_m :** Calculate the maximum quantum yield of PSII photochemistry as $F_v/F_m = (F_m - F_0) / F_m$.
- **Data Analysis:** A decrease in the F_v/F_m ratio in herbicide-treated plants compared to the control indicates inhibition of PSII. The extent of the decrease is proportional to the degree of inhibition.



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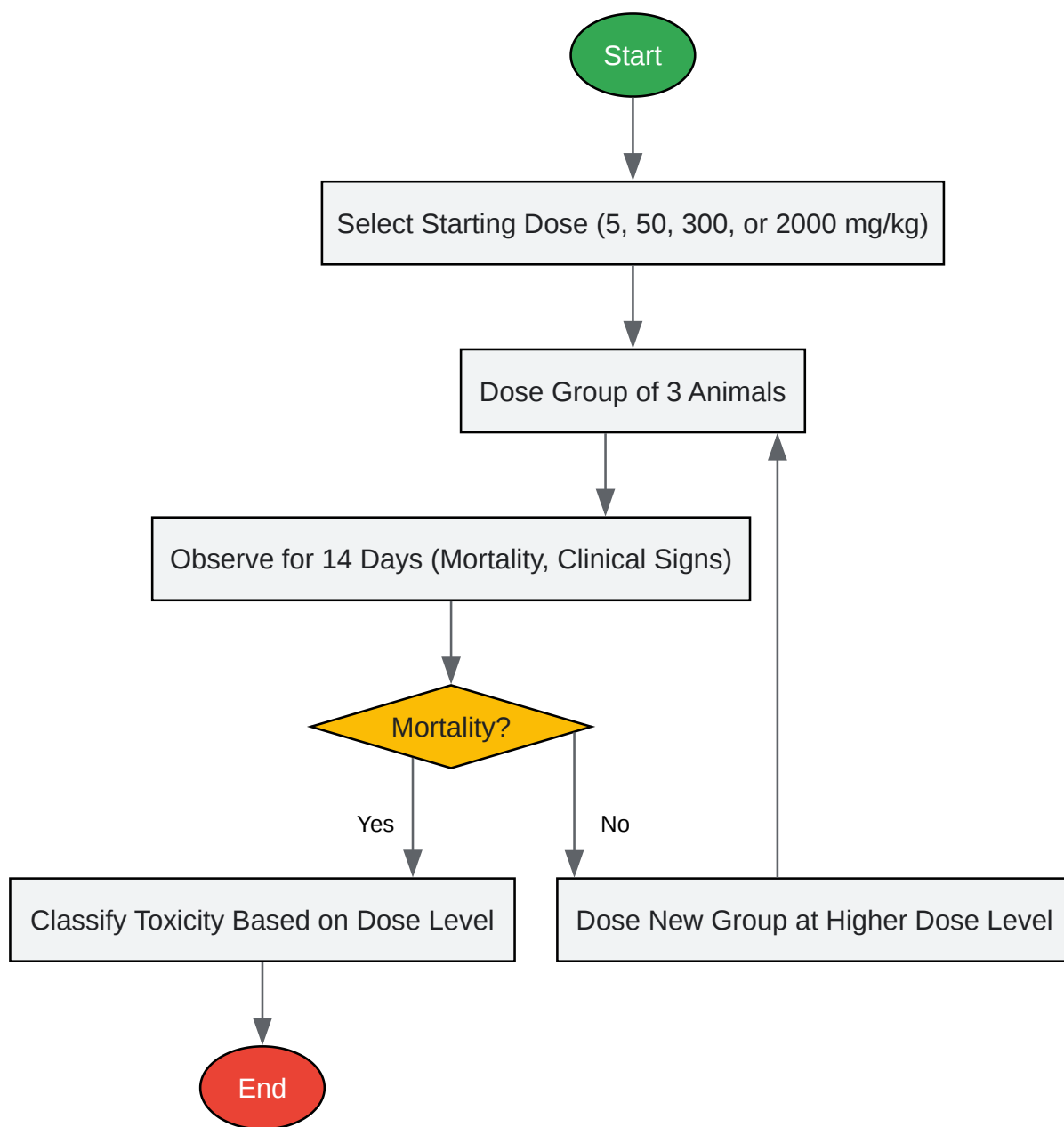
Caption: Workflow for chlorophyll fluorescence measurement.

Toxicological Studies

Toxicological studies for herbicides are conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

- Test Animals: Use healthy, young adult rats of a single sex (usually females).
- Housing and Feeding: House the animals individually with free access to standard laboratory diet and drinking water.
- Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- Stepwise Procedure:
 - Dose a group of three animals at the starting dose.
 - Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
 - If no mortality occurs, dose another group of three animals at the next higher dose level.
 - If mortality occurs, the test is stopped, and the substance is classified based on the dose level at which mortality was observed.
- Observations: Record mortality, clinical signs, body weight changes, and any gross pathological findings at necropsy.
- Data Analysis: The method allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.



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Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Analytical Methods

The determination of **bromuron** residues in environmental samples such as soil and water is typically performed using chromatographic techniques.

Protocol: Residue Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation:
 - Soil: Extract a known weight of soil with a suitable organic solvent (e.g., acetonitrile or methanol), often with the aid of sonication or accelerated solvent extraction (ASE).
 - Water: Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
- Cleanup: The crude extract may require a cleanup step, such as passing it through a SPE cartridge, to remove co-extracted matrix components that could interfere with the analysis.
- LC-MS/MS Analysis:
 - Inject an aliquot of the cleaned-up extract into a liquid chromatograph coupled to a tandem mass spectrometer.
 - Separate the analyte from other components on a suitable reversed-phase column (e.g., C18).
 - Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: Quantify the analyte by comparing its peak area to that of a calibration curve prepared from certified reference standards.

Conclusion

Bromuron is a phenylurea herbicide with a well-established mode of action involving the inhibition of photosynthesis at Photosystem II. While it has been used for weed control in the past, detailed and recent scientific data on its physicochemical properties, toxicological profile, and environmental fate are limited in publicly accessible literature. This technical guide has synthesized the available information to provide a foundational understanding of **bromuron** for the scientific community. Further research would be beneficial to fully characterize its properties

and potential environmental and health impacts. Researchers are advised to consult regulatory agencies and historical data for more specific information related to their work.

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